7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline
CAS No.: 1394820-97-3
Cat. No.: VC2560200
Molecular Formula: C22H15FN2O4
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1394820-97-3 |
|---|---|
| Molecular Formula | C22H15FN2O4 |
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | 4-(2-fluoro-4-nitrophenoxy)-7-phenylmethoxyquinoline |
| Standard InChI | InChI=1S/C22H15FN2O4/c23-19-12-16(25(26)27)6-9-22(19)29-21-10-11-24-20-13-17(7-8-18(20)21)28-14-15-4-2-1-3-5-15/h1-13H,14H2 |
| Standard InChI Key | HRGDNTOCJTWYES-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)OC4=C(C=C(C=C4)[N+](=O)[O-])F |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)OC4=C(C=C(C=C4)[N+](=O)[O-])F |
Introduction
Chemical Structure and Properties
Structural Features
7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline belongs to the quinoline family, characterized by its heterocyclic aromatic structure. The compound features specific substitutions at two key positions: a benzyloxy group at the 7th position and a 2-fluoro-4-nitrophenoxy moiety at the 4th position of the quinoline backbone .
The structural representation can be described as follows:
| Structural Identifier | Value |
|---|---|
| CAS Number | 1394820-97-3 |
| Molecular Formula | C22H15FN2O4 |
| Molecular Weight | 390.36 g/mol |
| IUPAC Name | 4-(2-fluoro-4-nitrophenoxy)-7-phenylmethoxyquinoline |
| Standard InChI | InChI=1S/C22H15FN2O4/c23-19-12-16(25(26)27)-6-9-22(19)29-21-10-11-24-20-13-17(7-8-18(20)21)28-14-15-4-2-1-3-5-15/h1-13H,14H2 |
| Standard InChIKey | HRGDNTOCJTWYES-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)OC4=C(C=C(C=C4)N+[O-])F |
Physical and Chemical Properties
The physical and chemical properties of 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline contribute to its reactivity and potential applications:
Synthesis Methods
Synthetic Routes
The synthesis of 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline involves multi-step organic reactions that typically follow established protocols for the preparation of substituted quinolines. Multiple synthetic approaches have been documented in the literature.
Nucleophilic Substitution Method
The most common synthetic route involves a nucleophilic aromatic substitution reaction:
| Step | Description | Reaction Components |
|---|---|---|
| 1 | Starting Material Preparation | 7-(Benzyloxy)-4-chloro-6-methoxyquinoline |
| 2 | Nucleophilic Substitution | Reaction with 2-fluoro-4-nitrophenol |
| 3 | Base-Promoted Coupling | N,N-diisopropylethylamine (DIPEA) as base |
| 4 | Product Isolation | Extraction and purification |
Reaction Conditions
Typical reaction conditions for the synthesis of 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline are summarized in the following table:
A specific experimental procedure has been reported:
"7-(Benzyloxy)-4-chloro-6-methoxyquinoline (81 g), 2-fluoro-4-nitrophenol (51 g), N,N-diisopropylethylamine (94 ml), and chlorobenzene (40 ml) were added, and the mixture was stirred with heating at 140°C for 18 hr. After completion of the reaction, a 2 N aqueous sodium hydroxide solution (40 ml) was added, and the mixture was stirred at room temperature for 3 hr. Water was added to the reaction solution, and the mixture was extracted with chloroform. The chloroform layer was dried over anhydrous sodium sulfate. The solvent was removed by evaporation under reduced pressure to give the target compound (100 g, yield 92%)."
Chemical Reactions and Transformations
Reactivity Profile
The reactivity of 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline is governed by its functional groups, particularly the benzyloxy, nitro, and fluoro substituents. The compound can participate in various chemical transformations:
| Reaction Type | Reactive Site | Potential Products |
|---|---|---|
| Oxidation | Benzyloxy group | Benzaldehyde derivatives |
| Reduction | Nitro group | Corresponding amine derivatives |
| Hydrolysis | Ether linkages | Phenolic compounds |
| Nucleophilic Substitution | Fluoro position | Various substituted derivatives |
| Debenzylation | Benzyloxy group | 4-(2-fluoro-4-nitrophenoxy)quinolin-7-ol |
Documented Transformations
One well-documented transformation is the debenzylation reaction, which can be performed under acidic conditions:
The reaction procedure has been described: "A suspension of 7-(benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline (100 g, 256.4 mmol) in dioxane (425 mL) and conc. HCl (425 mL, 5.1 mol) was stirred at 100°C for 24 hours. The reaction mixture was then cooled to room temperature and solid was collected through filtration. The solid was then suspended in anhydrous EtOH (100 mL) and stirred for 2 hours. The solid was collected and dried in vacuo at 60°C for 12 hours to give the title compound as a pale solid (73.3 g, 85%)."
Biological Activities and Applications
Anticancer Properties
The most extensively studied biological activity of 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline and its derivatives is their anticancer properties. Research has demonstrated significant activity against various cancer cell lines, particularly colorectal cancer cells.
Anticancer Activity Data
A structurally related derivative (compound 10a) has shown remarkable anticancer activity:
| Compound | Cancer Cell Line | IC₅₀ Value (μM) | Comparison |
|---|---|---|---|
| Compound 10a | COLO 205 | 0.11 | >90-fold more potent than Regorafenib |
| Compound 10a | HT-29 | 0.14 | Highly selective activity |
| Regorafenib | COLO 205 | >10.0 | Significantly less potent |
| Fruquintinib | COLO 205 | >10.0 | Significantly less potent |
Importantly, compound 10a exhibited over 90-fold selectivity towards COLO 205 cancer cells relative to human normal colorectal mucosa epithelial FHC cells, indicating a favorable therapeutic window .
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline derivatives has been investigated in several studies. The primary mechanisms include:
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Kinase Inhibition: Preliminary kinase profiling studies indicate that related derivatives act as dual inhibitors of HGFR and MST1R kinases, with IC₅₀ values of 0.11 μM and 0.045 μM, respectively .
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Apoptosis Induction: Flow cytometry studies have demonstrated that derivative compounds induce apoptosis in cancer cells .
-
Cellular Signaling Disruption: The compound may interact with various enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways essential for cancer cell survival.
Structure-Activity Relationship
Structure-activity relationship (SAR) studies of 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline derivatives have revealed important insights:
Experimental Studies and Research Findings
In Vitro Studies
Several in vitro studies have investigated the biological activities of 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline derivatives:
Anticancer Activity Assessment
Researchers have evaluated the anticancer properties of these compounds against multiple cell lines:
| Study Component | Methodology | Key Findings |
|---|---|---|
| Cell Viability Assays | MTT assay | Significant dose-dependent inhibition of cancer cell proliferation |
| Apoptosis Analysis | Flow cytometry, Annexin V-FITC/PI staining | Induction of apoptosis in colorectal cancer cells |
| Cell Cycle Analysis | Flow cytometry | Some derivatives affect cell cycle progression |
| Kinase Inhibition | Enzyme inhibition assays | Dual inhibition of HGFR and MST1R kinases |
Mechanism of Action Studies
Molecular studies have provided insights into how these compounds exert their anticancer effects:
Structure-Based Design Approaches
Researchers have employed structure-based approaches to optimize the properties of 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline derivatives:
"Based on the obtained SARs, further structural optimisation of compound BC2021-104511-15i was conducted, and totally ten novel quinoline derivates were designed, synthesised and optimised for biological activity. Among them, compound 10a displayed significant in vitro anticancer activity against COLO 205 cells with an IC₅₀ value of 0.11 μM which was over 90-fold more potent than that of Regorafenib and Fruquintinib."
Comparative Analysis with Related Compounds
Quinoline-Based Compounds
7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline belongs to a broader class of quinoline derivatives with diverse biological activities. The following table compares this compound with other quinoline-based compounds:
Structure-Function Relationships
Comparison of these quinoline derivatives reveals important structure-function relationships:
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The position and nature of substituents significantly influence the biological activity profile.
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The linking moiety between the quinoline core and other aromatic systems plays a crucial role in determining potency and selectivity.
-
Fluorine substitution often enhances binding affinity to target proteins.
-
Nitro groups can contribute to enhanced potency but may also affect toxicity profiles.
| Research Area | Objectives | Potential Impact |
|---|---|---|
| Mechanistic Studies | Further elucidate molecular mechanisms | More targeted drug design |
| Pharmacokinetic Optimization | Improve bioavailability and half-life | Enhanced in vivo efficacy |
| Combination Therapy | Evaluate synergistic effects with established drugs | Improved therapeutic outcomes |
| Expanded Biological Profiling | Test against broader range of disease models | New therapeutic applications |
| Structure Refinement | Reduce toxicity while maintaining potency | Improved safety profile |
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